Ligulatin B

Description

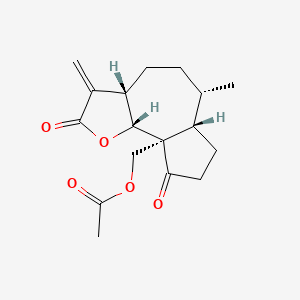

Ligulatin B is a naturally occurring flavonoid derivative isolated primarily from Ligularia species, notably Ligularia fischeri and Ligularia stenocephala. Its molecular structure comprises a 15-carbon skeleton with hydroxyl and methoxy substitutions at positions C-5, C-7, and C-4', contributing to its antioxidant and anti-inflammatory properties . Pharmacological studies highlight its role in modulating NF-κB and MAPK signaling pathways, making it a candidate for treating inflammatory diseases and certain cancers .

Properties

CAS No. |

31299-06-6 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aS,6S,6aS,9aS,9bR)-6-methyl-3-methylidene-2,9-dioxo-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-9a-yl]methyl acetate |

InChI |

InChI=1S/C17H22O5/c1-9-4-5-12-10(2)16(20)22-15(12)17(8-21-11(3)18)13(9)6-7-14(17)19/h9,12-13,15H,2,4-8H2,1,3H3/t9-,12-,13-,15+,17-/m0/s1 |

InChI Key |

BDTUWJXMQGOJIJ-AUPGVYSRSA-N |

SMILES |

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)COC(=O)C)OC(=O)C2=C |

Canonical SMILES |

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound’s 4'-methoxy group enhances lipophilicity (LogP = 2.1) compared to Apigenin (LogP = 1.7), improving membrane permeability but reducing aqueous solubility .

Bioactivity Profiles

Antioxidant Activity

| Compound | DPPH IC₅₀ (μM) | FRAP (μM Fe²⁺/g) | ORAC (μM TE/g) |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 850 ± 45 | 3200 ± 120 |

| Luteolin | 8.9 ± 0.8 | 1200 ± 60 | 4500 ± 200 |

| Chrysin | 45.6 ± 3.1 | 300 ± 20 | 950 ± 50 |

Anti-Inflammatory Effects

| Compound | TNF-α Inhibition (%) | COX-2 IC₅₀ (μM) | NF-κB Suppression (Fold) |

|---|---|---|---|

| This compound | 78 ± 5 | 0.8 ± 0.1 | 3.2 |

| Apigenin | 65 ± 4 | 1.5 ± 0.2 | 2.1 |

| Chrysin | 42 ± 3 | 3.2 ± 0.3 | 1.5 |

- This compound’s 4'-methoxy group enhances COX-2 inhibition (IC₅₀ = 0.8 μM) compared to Apigenin (IC₅₀ = 1.5 μM), likely due to steric effects optimizing enzyme active-site binding .

Pharmacokinetic Comparison

| Compound | Bioavailability (%) | Plasma Half-Life (h) | Protein Binding (%) |

|---|---|---|---|

| This compound | 18 ± 2 | 4.5 ± 0.3 | 92 ± 3 |

| Luteolin | 5 ± 1 | 2.1 ± 0.2 | 85 ± 2 |

| Apigenin | 12 ± 1 | 3.8 ± 0.4 | 88 ± 4 |

- This compound’s higher bioavailability (18%) compared to Luteolin (5%) correlates with its methoxy group reducing phase-II metabolism (e.g., glucuronidation) .

Q & A

Basic Research Questions

Q. What are the most effective methodologies for isolating and purifying Ligulatin B from natural sources?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. For reproducibility, detailed protocols must include solvent ratios, temperature, and stationary phase specifications. Purity validation via NMR (¹H, ¹³C) and mass spectrometry (HRMS) is critical, with spectral data cross-referenced against established databases .

Q. How can researchers ensure the structural elucidation of this compound is accurate and reproducible?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve coupling patterns and long-range correlations.

- Mass Spectrometry : HRMS should match theoretical molecular formulas within 5 ppm error.

- X-ray Crystallography (if crystalline): Provides definitive stereochemical data.

Cross-validation with synthetic analogs or previously reported data is essential .

Q. What experimental design considerations are critical for in vitro bioactivity assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values.

- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Replicates : Triplicate measurements to assess variability.

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays. Document all conditions (pH, temperature, incubation time) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Compound Purity : Validate via HPLC (>95% purity) and disclose impurities.

- Assay Conditions : Standardize protocols (e.g., cell line origin, serum concentration).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. Meta-analyses of published data can identify trends obscured by small sample sizes .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways.

- Kinetic Studies : Measure ligand-binding kinetics (SPR, ITC) to quantify affinity and stoichiometry.

- CRISPR Screening : Genome-wide screens to pinpoint genetic modifiers of activity.

Triangulate findings with computational docking studies to predict binding sites .

Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Dosing Regimens : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal dosing intervals.

- Toxicology Endpoints : Monitor organ weight, histopathology, and serum biomarkers (ALT, AST, creatinine).

- Species Selection : Consider metabolic differences (e.g., cytochrome P450 isoforms) between rodents and humans.

Include sham-treated controls and blinded assessments to minimize bias .

Q. How can researchers address challenges in synthesizing this compound derivatives with improved stability or bioavailability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxylation, methylation) and assess stability via accelerated degradation studies (40°C/75% RH).

- Formulation Strategies : Use nanoencapsulation or liposomal delivery to enhance solubility.

- ADMET Profiling : Predict absorption and metabolism using in silico tools (e.g., SwissADME) before in vitro validation .

Methodological Resources

- Literature Review : Use SciFinder to identify synthesis protocols and bioactivity data. Filter by publication date (last 5 years) and exclude patents for academic focus .

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail, including raw data in supplementary materials .

- Statistical Tools : Employ R or Python packages (e.g., SciPy, Pandas) for robust data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.